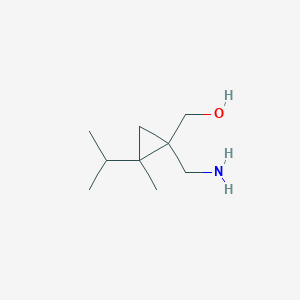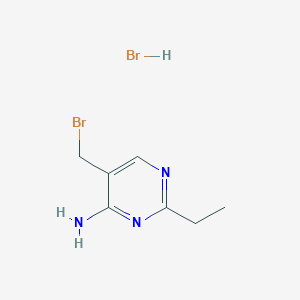
Ácido (4R,5R)-3-benzoil-2-(4-anisil)-4-fenil-5-oxazolidinocarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid, also known as (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid, is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación de Derivados Anticancerígenos
El compuesto se puede usar para preparar derivados anticancerígenos para aplicaciones médicas {svg_1}. Esto se debe a su similitud estructural con otras impurezas de oxazolidina, que han mostrado potencial en el desarrollo de fármacos anticancerígenos {svg_2}.
Intermedio en la Síntesis de Docetaxel
“Ácido (4s,5r)-3-tert-butoxicarbonil-2-(4-anisil)-4-fenil-5-oxazolidinocarboxílico” se utiliza como intermedio en la síntesis de Docetaxel {svg_3}. Docetaxel es un agente antineoplásico conocido que se utiliza en la quimioterapia del cáncer {svg_4}.
Estudio de Impurezas en Investigación Farmacéutica
El compuesto es un isómero de "(4R, 5S)-2, 2-Dimetil-4-fenil-3, 5-oxazolidindicarboxílico Ácido 3-(1,1-dimetiletil) Éster (O846295)" {svg_5}.
Investigación de Derivados Taxanos
El compuesto está relacionado con varios derivados del taxano, como Cabazitaxel {svg_6}. Estos derivados han mostrado una actividad antitumoral significativa y se utilizan en el tratamiento del cáncer de próstata resistente a la castración {svg_7}.
Precursor de Paclitaxel
El compuesto es uno de los precursores de Paclitaxel {svg_8}. Paclitaxel es un diterpenoide tetracíclico aislado originalmente del árbol tejo del Pacífico Taxus brevifolia. Es un inhibidor mitótico utilizado en la quimioterapia del cáncer {svg_9}.
Investigación Bioquímica
El compuesto pertenece al grupo de bioquímicos {svg_10}. Por lo tanto, se puede utilizar en diversas aplicaciones de investigación bioquímica, incluido el estudio de procesos biológicos y el desarrollo de nuevos ensayos bioquímicos {svg_11}.
Mecanismo De Acción
Target of Action
Docetaxel is a chemotherapy medication that works by disrupting the microtubular network in cells that is essential for cell division .
Mode of Action
Docetaxel promotes the assembly of microtubules and prevents their disassembly. This leads to the inhibition of cell division, which in turn leads to cell death .
Biochemical Pathways
The primary pathway affected by Docetaxel is the cell cycle. By stabilizing microtubules, it prevents the cell from properly segregating its chromosomes during mitosis, which leads to cell cycle arrest and apoptosis .
Pharmacokinetics
As an intermediate in the synthesis of Docetaxel, “(4s,5r)-3-tert-butoxycarbony-2-(4-anisyl)-4- phenyl-5- oxazolidine carboxylic acid” would be expected to have similar ADME properties. Docetaxel is administered intravenously and is widely distributed in the body. It is metabolized in the liver and excreted primarily in the feces .
Result of Action
The end result of Docetaxel’s action is the death of rapidly dividing cells, including cancer cells .
Action Environment
The efficacy and stability of Docetaxel can be influenced by various factors, including the patient’s overall health, the presence of other medications, and genetic variations in drug metabolism enzymes .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid involves the preparation of the oxazolidine ring followed by the introduction of the benzoyl and anisyl groups. The final step involves the carboxylation of the oxazolidine ring to form the carboxylic acid.", "Starting Materials": [ "Phenylacetic acid", "4-Methoxybenzylamine", "Benzoyl chloride", "Sodium hydroxide", "Triethylamine", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "1. Phenylacetic acid is reacted with 4-methoxybenzylamine in the presence of triethylamine and benzoyl chloride to form the intermediate product, 4-methoxybenzyl (2-phenylacetyl) amine.", "2. The intermediate product is then reacted with sodium hydroxide and carbon dioxide to form the oxazolidine ring.", "3. The benzoyl group is introduced by reacting the oxazolidine intermediate with benzoyl chloride in the presence of triethylamine.", "4. The anisyl group is introduced by reacting the benzoylated intermediate with 4-methoxybenzylamine in the presence of triethylamine.", "5. The final step involves the carboxylation of the oxazolidine ring to form the carboxylic acid. This is achieved by reacting the intermediate with carbon dioxide in the presence of diethyl ether and methanol. The product is then purified using hydrochloric acid, sodium bicarbonate, and sodium chloride." ] } | |
Número CAS |
1262147-55-6 |
Fórmula molecular |
C24H21NO5 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
(4R,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21-,23?/m1/s1 |
Clave InChI |
RDVJYGYJBUIIOE-OJOWTSHBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2N([C@@H]([C@@H](O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Sinónimos |
Cabazitaxel Impurity 21; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one](/img/structure/B1145647.png)


![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)
![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)

